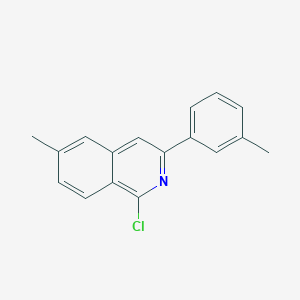
1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a chloro group at the first position, a methyl group at the sixth position, and a m-tolyl group at the third position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst . Another method involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, leading to the formation of isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 6-methyl-3-(m-tolyl)isoquinoline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-Methyl-3-(m-tolyl)isoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-containing bicyclic compound with diverse biological activities.
Isoquinoline: The parent compound of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline, known for its stability and reactivity.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
561046-32-0 |
|---|---|
Formule moléculaire |
C17H14ClN |
Poids moléculaire |
267.8 g/mol |
Nom IUPAC |
1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3 |
Clé InChI |
SIGFTANFLFFISN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


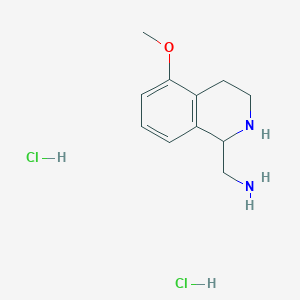
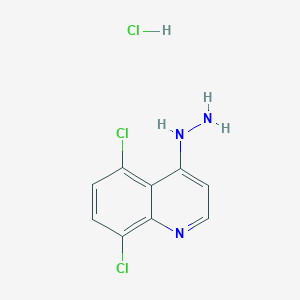
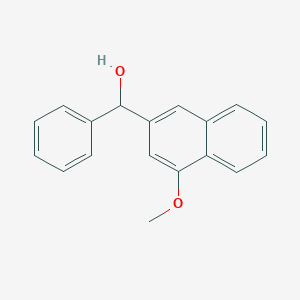

![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
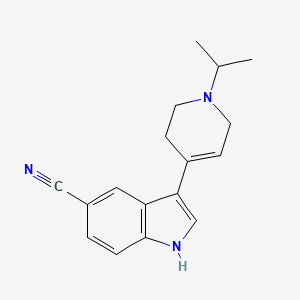



![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)


![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
